molecular formula C13H18O3 B8761738 tert-Butyl 2-(4-methoxyphenyl)acetate CAS No. 33155-61-2

tert-Butyl 2-(4-methoxyphenyl)acetate

Cat. No. B8761738
M. Wt: 222.28 g/mol
InChI Key: MHFNYHQNPQVUBB-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile A mixture of tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate (21-D), (163 mg, 0.500 mmol), 2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile (186 mg, 0.525 mmol), DPPF (27.7 mg, 0.050 mmol), Cs2CO3 (326 mg, 1.001 mmol), XANTPHOS (29.0 mg, 0.050 mmol), and palladium(f1) acetate (33.7 mg, 0.150 mmol) in a microwave vial in dioxane (4.5 mL) was evacuated and backfilled with nitrogen for three times, and then was heated in an oil bath at 100° C. for 5 h. The reaction mixture was cooled to room temperature, diluted with EtOAc, filtered through celite to remove insoluble material. The filtrate was washed with water, and brine. After drying with sodium sulfate, the solvents were removed and the product was purified by ISCO column (4 g) chromatography, eluting with hexane containing 0 to 35% EtOAc to afford 167 mg of the Boc-PMB-protected product which was dissolved in DCM (6 ml), added TFA (3 ml), and left stirring at room temperature for 30 min. Removal of the solvent. The crude was applied onto a cartridge of Phenomenex Strata-X-C 33 um cation mixed-mode polymer. This was washed with methanol and product was eluted with a mixture of 2 N solution of ammonia in methanol and DCM (1:1). Removal of the solvents left 2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile (143 mg) as a solid which was used on next step as such.
Name
2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate
Quantity
163 mg
Type
reactant
Reaction Step One
Name
2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
Quantity
186 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
326 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium(f1) acetate
Quantity
33.7 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
27.7 mg
Type
catalyst
Reaction Step One
Quantity
29 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C(C2(F)CNC2)=CC(C#N)=CC=1NC1N=C(N(C2CC2)[CH2:23][C:24]2[CH:29]=[CH:28][C:27]([O:30][CH3:31])=[CH:26][CH:25]=2)C2=NC=C(C#N)N2N=1.NC1C(Cl)=C(C2(F)CN([C:53]([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54])C2)C=C(C#N)C=1.ClC1N=C(N(C2CC2)CC2C=CC(OC)=CC=2)C2=NC=C(C#N)N2N=1.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2>[C:53]([CH2:23][C:24]1[CH:25]=[CH:26][C:27]([O:30][CH3:31])=[CH:28][CH:29]=1)([O:55][C:56]([CH3:59])([CH3:58])[CH3:57])=[O:54] |f:3.4.5,7.8.9|

Inputs

Step One
Name
2-((2-chloro-5-cyano-3-(3-fluoroazetidin-3-yl)phenyl)amino)-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1C1(CNC1)F)C#N)NC1=NN2C(C(=N1)N(CC1=CC=C(C=C1)OC)C1CC1)=NC=C2C#N
Name
tert-butyl 3-(3-amino-2-chloro-5-cyanophenyl)-3-fluoroazetidine-1-carboxylate
Quantity
163 mg
Type
reactant
Smiles
NC=1C(=C(C=C(C1)C#N)C1(CN(C1)C(=O)OC(C)(C)C)F)Cl
Name
2-chloro-4-(cyclopropyl(4-methoxybenzyl)amino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile
Quantity
186 mg
Type
reactant
Smiles
ClC1=NN2C(C(=N1)N(CC1=CC=C(C=C1)OC)C1CC1)=NC=C2C#N
Name
Cs2CO3
Quantity
326 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
palladium(f1) acetate
Quantity
33.7 mg
Type
reactant
Smiles
Name
Quantity
4.5 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
27.7 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Name
Quantity
29 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
WASH
Type
WASH
Details
The filtrate was washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents were removed
CUSTOM
Type
CUSTOM
Details
the product was purified by ISCO column (4 g) chromatography
WASH
Type
WASH
Details
eluting with hexane containing 0 to 35% EtOAc

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)CC1=CC=C(OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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